molecular formula C11H10N2O4 B1423678 methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate CAS No. 1232776-63-4

methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No. B1423678
M. Wt: 234.21 g/mol
InChI Key: OPCNHWUORBCSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pyridazine, a heterocyclic compound that has been found to exhibit a wide range of biological activities. Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been shown to have promising properties as a research tool, particularly in the fields of biochemistry and pharmacology. In

Mechanism Of Action

The mechanism of action of methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to interact with certain receptors in the body, leading to changes in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate in lab experiments is its potential as a research tool for studying the function of certain enzymes and receptors. It has also been found to have potential as a lead compound for developing new drugs and therapies. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are a number of future directions for research on methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its interactions with enzymes and receptors in the body. Another area of research could be on developing new drugs and therapies based on the structure of this compound. Additionally, research could be conducted on the potential applications of this compound in other fields, such as materials science and nanotechnology.

Scientific Research Applications

Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been found to have potential as a research tool for studying the function of certain enzymes and receptors, as well as for developing new drugs and therapies.

properties

IUPAC Name

methyl 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-11(15)7-13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCNHWUORBCSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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